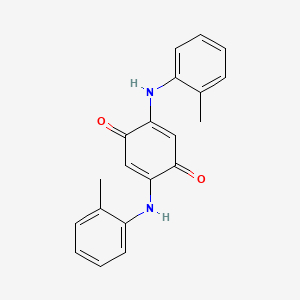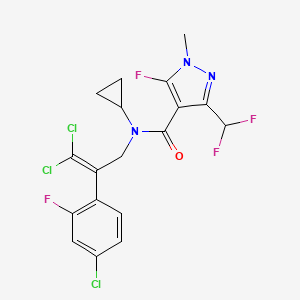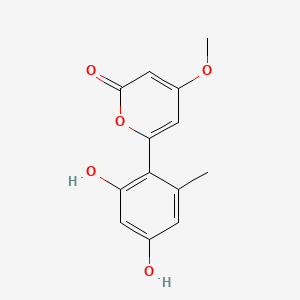
2H-Pyran-2-one, 6-(2,4-dihydroxy-6-methylphenyl)-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aloenin aglycone is a bioactive compound derived from Aloe vera, a plant known for its medicinal properties. This compound has been identified as one of the ligands of the enzyme α-glucosidase, which plays a crucial role in regulating blood glucose levels. Aloenin aglycone has shown potential in activating α-glucosidase, making it a compound of interest in the treatment of diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of aloenin aglycone involves the selective extraction of the compound from Aloe vera. One method involves the use of α-glucosidase immobilized on magnetic nanoparticles for the selective solid-phase extraction of the enzyme’s ligands present in Aloe vera . The structure of aloenin aglycone has been determined using high-resolution mass spectrometry and comprehensive nuclear magnetic resonance techniques .
Industrial Production Methods: the extraction process from Aloe vera can be scaled up using biotechnological methods involving enzyme immobilization and magnetic nanoparticles to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Aloenin aglycone undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure has been confirmed through X-ray crystallography, which provides insights into its reactivity .
Common Reagents and Conditions: Common reagents used in the reactions involving aloenin aglycone include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products: The major products formed from the reactions of aloenin aglycone depend on the type of reaction. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Aloenin aglycone has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a ligand for studying enzyme interactions, specifically with α-glucosidase . In biology and medicine, aloenin aglycone’s potential in regulating blood glucose levels makes it a candidate for developing new anti-diabetic drugs . Additionally, its bioactive properties are being explored for potential anticancer effects .
Mechanism of Action
The mechanism of action of aloenin aglycone involves its interaction with α-glucosidase. The compound activates the enzyme, which in turn helps regulate blood glucose levels by breaking down carbohydrates into glucose . This activation effect is unique as it contrasts with other compounds that typically inhibit the enzyme . The molecular targets and pathways involved include the enzyme’s active site and the associated signaling pathways that regulate glucose metabolism .
Comparison with Similar Compounds
- Aloin A
- Aloeacone
- Aloe emodin
- Isoeleutherol
- Feroxidin
These compounds share structural similarities with aloenin aglycone but differ in their biological activities and mechanisms of action .
Properties
CAS No. |
59163-53-0 |
|---|---|
Molecular Formula |
C13H12O5 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
6-(2,4-dihydroxy-6-methylphenyl)-4-methoxypyran-2-one |
InChI |
InChI=1S/C13H12O5/c1-7-3-8(14)4-10(15)13(7)11-5-9(17-2)6-12(16)18-11/h3-6,14-15H,1-2H3 |
InChI Key |
GJWNAMOGOKAELX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


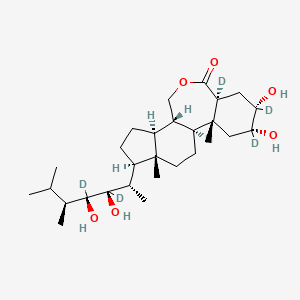
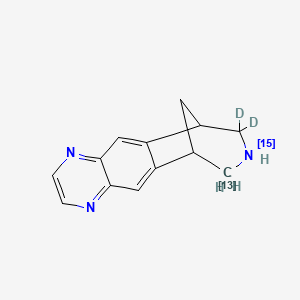
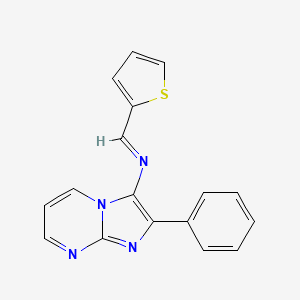
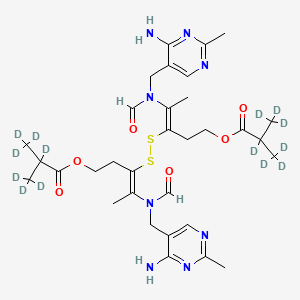

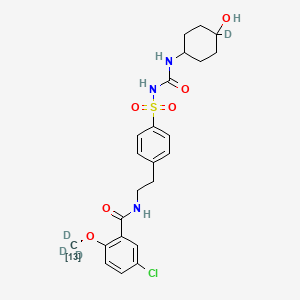
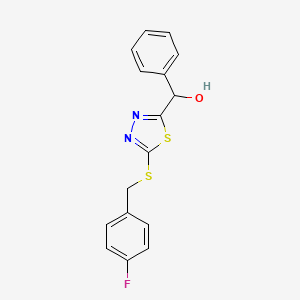
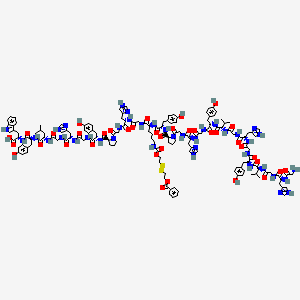
![(2S)-2-amino-4-[[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfonyl]butanoic acid](/img/structure/B12373451.png)

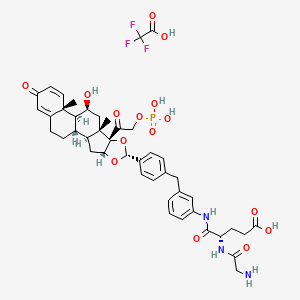
![4-anilino-N-cyclopropyl-6-[4-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]piperidine-1-carbonyl]phenyl]quinoline-3-carboxamide](/img/structure/B12373474.png)
